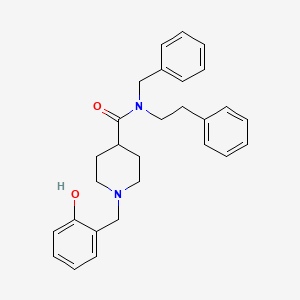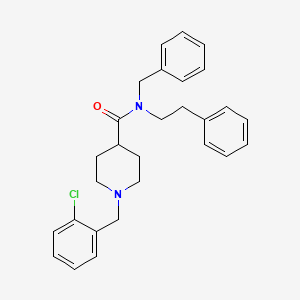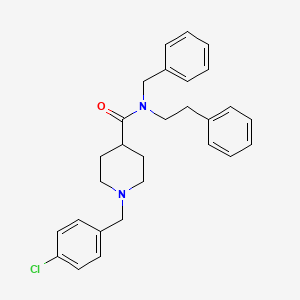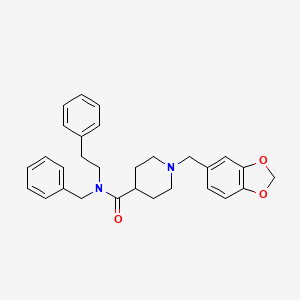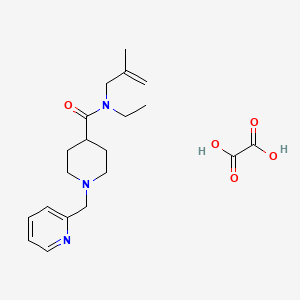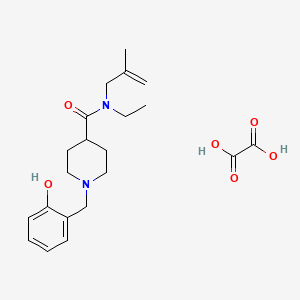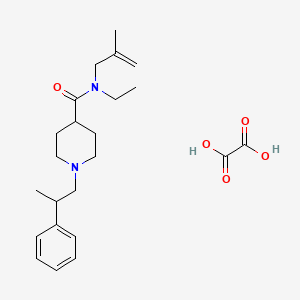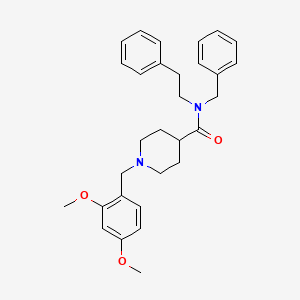
N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
描述
N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, commonly known as compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the class of piperidinecarboxamide derivatives and is known for its unique structure and properties.
作用机制
Compound X exerts its effects by binding to a specific receptor in the brain, which is involved in the regulation of various physiological processes. The binding of compound X to this receptor leads to the activation of downstream signaling pathways, which ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward. Additionally, compound X has been shown to have effects on various intracellular signaling pathways, which are involved in the regulation of gene expression, synaptic plasticity, and neuroprotection.
实验室实验的优点和局限性
Compound X has several advantages for use in lab experiments. It exhibits high binding affinity for a specific receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, compound X has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are also some limitations associated with the use of compound X in lab experiments. One of the main limitations is the lack of selectivity for the target receptor, which can lead to off-target effects. Additionally, compound X has been shown to have a short half-life, which can limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for the study of compound X. One area of interest is the development of more selective compounds that target the specific receptor of interest. Additionally, there is a need for further studies to investigate the potential therapeutic applications of compound X in the treatment of various neurological disorders. Finally, there is a need for further studies to elucidate the underlying mechanisms of action of compound X, which may lead to the identification of new targets for drug development.
Conclusion
In conclusion, compound X is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits high binding affinity for a specific receptor in the brain and has been shown to have potential applications in the treatment of various neurological disorders. While there are some limitations associated with the use of compound X in lab experiments, there are also several potential future directions for its study. Overall, compound X represents a promising tool for investigating the role of specific receptors in various physiological and pathological conditions.
科学研究应用
Compound X has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent binding affinity for a specific receptor in the brain, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, compound X has been shown to have potential applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction.
属性
IUPAC Name |
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O3/c1-34-28-14-13-27(29(21-28)35-2)23-31-18-16-26(17-19-31)30(33)32(22-25-11-7-4-8-12-25)20-15-24-9-5-3-6-10-24/h3-14,21,26H,15-20,22-23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAZSRQSSTXKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



